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Abstract
Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity

against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability

to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins

(PBPs).[2][3] This guide provides a comprehensive overview of the chemical structure of

Cefteram and a detailed exploration of its synthesis pathways, including experimental

protocols and quantitative data.

Chemical Structure of Cefteram
Cefteram is a semi-synthetic antibiotic belonging to the β-lactam class.[4] Its core structure is a

cephem nucleus, which is characteristic of cephalosporins.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-

methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Molecular Formula: C₁₆H₁₇N₉O₅S₂[1]

Molecular Weight: 479.5 g/mol [1]

The chemical structure of Cefteram is characterized by two key side chains attached to the 7-

aminocephalosporanic acid (7-ACA) core. At the C-7 position, an aminothiazolyl
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methoxyiminoacetyl group confers broad-spectrum antibacterial activity and stability against

many β-lactamases. At the C-3 position, a (5-methyl-2H-tetrazol-2-yl)methyl group influences

the pharmacokinetic and pharmacodynamic properties of the molecule.

Cefteram Chemical Structure

Synthesis of Cefteram and Cefteram Pivoxil
The synthesis of Cefteram typically starts from 7-aminocephalosporanic acid (7-ACA). A

common synthetic route involves the preparation of a key intermediate, 7-amino-3-[2-(5-methyl-

2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA), followed by acylation at the 7-amino

group.[5][6] Cefteram is often administered orally as its prodrug, Cefteram pivoxil, which is

synthesized from Cefteram in the final step.[2][7][8]

The overall synthesis can be summarized in the following key stages:

Formation of 7-MTCA: 7-ACA is reacted with 5-methyl-1H-tetrazole. This reaction can be

catalyzed by acids such as sulfuric acid or a BF₃·tetrahydrofuran complex.[6][9]

Acylation of 7-MTCA: The 7-amino group of 7-MTCA is acylated using an activated form of 2-

(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its s-mercaptobenzothiazolyl

ester. This step yields Cefteram.[5]

Esterification to Cefteram Pivoxil: To improve oral bioavailability, Cefteram is converted to its

pivaloyloxymethyl ester prodrug, Cefteram pivoxil.[4] This is typically achieved by reacting

Cefteram with iodomethyl pivalate.[5][6]
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Cefteram Synthesis Pathway

Quantitative Data
The efficiency of Cefteram and Cefteram pivoxil synthesis can vary depending on the specific

reaction conditions and catalysts used. The following table summarizes reported yields and

purity from various synthetic approaches.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b193863?utm_src=pdf-body-img
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/product/b193863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Starting
Materials

Product
Catalyst/
Reagent

Yield Purity
Referenc
e

Overall

Synthesis

7-ACA, 5-

methyl-1H-

tetrazol,

Activated

ester,

Iodomethyl

pivalate

Cefteram

Pivoxil
- 40.8% - [5]

Step 1: 7-

MTCA

Synthesis

7-ACA, 5-

methyltetra

zole

7-MTCA H₂SO₄ 93.22% 99.37% [6]

Step 4

(Patent

CN106046

026A):

Esterificati

on

Cefteram

sodium

salt,

Iodomethyl

pivalate

Cefteram

Pivoxil

N,N-

dimethylac

etamide

92% 99% [9]

Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of

Cefteram pivoxil, based on published literature.

Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-
tetrazolyl)methyl]cephalosporanic acid (7-MTCA)

Materials: 7-ACA, 5-methyltetrazole, Sulfuric acid (H₂SO₄).

Procedure:

Dissolve 5-methyltetrazole in 60% sulfuric acid.

Add 7-ACA to the solution.
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Maintain the reaction at a controlled temperature until completion, as monitored by HPLC.

Upon completion, the product (7-MTCA) is isolated and purified.

Note: A specific patent describes a mass ratio of 5-methyltetrazole to 7-ACA of 1-1.3:1 and

a volume ratio of 5-methyltetrazole to H₂SO₄ of 1g:16-18 mL.[6]

Step 2: Synthesis of Cefteram
Materials: 7-MTCA, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester

(activated ester), Dichloromethane, Triethylamine.

Procedure:

Dissolve 7-MTCA and the activated ester in dichloromethane.

Cool the mixture to 10°C.

Add triethylamine dropwise to the solution.

Allow the reaction to proceed for 2-4 hours at 10°C.

After the reaction is complete, the product (Cefteram) is isolated by crystallization and

post-processing.

Note: The molar ratio of 7-MTCA to the activated ester to triethylamine is typically 1:1-

1.5:1-1.8.[9]

Step 3: Synthesis of Cefteram Pivoxil
Materials: Cefteram acid, N,N-Dimethylformamide (DMF), Methanol, 30% Sodium

methoxide, Iodomethyl pivalate, Ethyl acetate, Hydrochloric acid.

Procedure:

Add Cefteram acid to a reaction flask with DMF and cool to -20°C.

Add methanol and 30% sodium methoxide and stir for 20 minutes at -20°C.
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Add iodomethyl pivalate dropwise and maintain the reaction at this temperature for 2.5

hours, monitoring by HPLC.

After the reaction is complete, add ethyl acetate and 8 mol/L hydrochloric acid.

Stir and separate the phases.

Extract the aqueous phase with ethyl acetate.

The combined organic phases are processed to isolate the final product, Cefteram pivoxil.

[6]

Conclusion
The synthesis of Cefteram and its prodrug, Cefteram pivoxil, involves a multi-step process

starting from readily available 7-ACA. The key transformations include the introduction of the

tetrazolyl-methyl side chain at the C-3 position and the acylation of the 7-amino group. The final

esterification step to produce Cefteram pivoxil is crucial for its oral administration. The

described synthetic routes and protocols provide a solid foundation for the production of this

important third-generation cephalosporin antibiotic. Further research may focus on optimizing

reaction conditions to improve yields and reduce the use of hazardous reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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